molecular formula C18H17ClN2O4S B2926253 1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 433253-31-7

1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2926253
CAS RN: 433253-31-7
M. Wt: 392.85
InChI Key: PONLFMUXXVZTLB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Docking Studies and Crystal Structure Analysis

Research involving docking studies and crystal structure analysis of tetrazole derivatives indicates the potential for similar thieno[3,4-d]imidazol-2(3H)-one compounds in understanding their interaction with biological targets, such as enzymes. These studies contribute to the development of new inhibitors with potential pharmacological applications (Al-Hourani et al., 2015).

Magnetic and Photochromic Behavior

Compounds with structural similarities to the specified chemical have been investigated for their unique magnetic and photochromic properties. Such research offers insights into the development of multifunctional materials for use in data storage, sensors, and switches (Cao et al., 2015).

Quantum Chemical Calculations and Molecular Docking

Studies involving quantum chemical calculations and molecular docking of related compounds provide a foundation for the design of molecules with tailored electronic and structural properties for specific applications. This research is crucial for the development of new materials with optimized performance in various industries, including pharmaceuticals and electronics (Viji et al., 2020).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) related to the thieno[3,4-d]imidazol-2(3H)-one structure have demonstrated significant potential in environmental monitoring and remediation, specifically in luminescence sensing of contaminants and pesticide removal. This area of research highlights the environmental applications of such compounds (Zhao et al., 2017).

NLO Properties and Synthesis

The synthesis and study of non-linear optical (NLO) properties of imidazole derivatives underline the importance of structural analysis in developing materials for optical and electronic applications. These findings are vital for advancing technology in the fields of photonics and optoelectronics (Ulahannan et al., 2020).

properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-15-7-5-13(6-8-15)20-16-10-26(23,24)11-17(16)21(18(20)22)14-4-2-3-12(19)9-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONLFMUXXVZTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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